molecular formula C20H16O4 B5002375 methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate

methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate

Cat. No. B5002375
M. Wt: 320.3 g/mol
InChI Key: VXDZOUBRFUWVIV-BOPFTXTBSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as esters . Esters are common in organic chemistry and biochemistry, including fats, oils, and triglycerides .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-Methylphenyl benzoate, has been studied and it was found that the structure of 4-methylphenyl benzoate resembles phenyl benzoate and 4-methoxy­phenyl benzoate, in terms of similar geometric parameters .


Chemical Reactions Analysis

Esters, in general, can undergo a number of reactions including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Methylphenyl benzoate is a solid at room temperature and has a molecular weight of 212.24 .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some esters are used in biological systems as prodrugs, where they are metabolized in the body to release active drugs .

properties

IUPAC Name

methyl 4-[(Z)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-13-3-7-15(8-4-13)18-12-17(20(22)24-18)11-14-5-9-16(10-6-14)19(21)23-2/h3-12H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDZOUBRFUWVIV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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